- Acyclic Nucleoside Analogues as Inhibitors of Plasmodium falciparum dUTPase, Journal of Medicinal Chemistry, 2006, 49(14), 4183-4195

Cas no 942-95-0 (1-Propanol, 3-chloro-,1-benzoate)

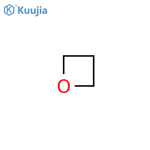

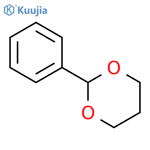

942-95-0 structure

商品名:1-Propanol, 3-chloro-,1-benzoate

1-Propanol, 3-chloro-,1-benzoate 化学的及び物理的性質

名前と識別子

-

- 1-Propanol, 3-chloro-,1-benzoate

- 3-chloropropyl benzoate

- NSC 53786

- 1-Propanol, 3-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)

-

- インチ: 1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

- InChIKey: GCKCREURICWFPY-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1)OCCCCl

計算された属性

- せいみつぶんしりょう: 198.044757g/mol

- ひょうめんでんか: 0

- XLogP3: 3.1

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 5

- どういたいしつりょう: 198.044757g/mol

- 単一同位体質量: 198.044757g/mol

- 水素結合トポロジー分子極性表面積: 26.3Ų

- 重原子数: 13

- 複雑さ: 153

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.1672 g/cm3 (22 ºC)

- ふってん: 287.5°Cat760mmHg

- フラッシュポイント: 139.5°C

- 屈折率: 1.5222 (589.3 nm 25 ºC)

- ようかいど: 極微溶性(0.34 g/l)(25ºC)、

1-Propanol, 3-chloro-,1-benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1078274-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 95% | 250mg |

$135 | 2024-06-07 | |

| 1PlusChem | 1P006COE-100mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 100mg |

$42.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW786-250mg |

3-chloropropyl benzoate |

942-95-0 | 95% | 250mg |

¥446.0 | 2024-04-15 | |

| Aaron | AR006CWQ-100mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 100mg |

$61.00 | 2024-07-18 | |

| 1PlusChem | 1P006COE-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 250mg |

$67.00 | 2024-04-19 | |

| A2B Chem LLC | AC95566-250mg |

3-Chloropropyl benzoate |

942-95-0 | 97% | 250mg |

$61.00 | 2024-07-18 | |

| Crysdot LLC | CD12003917-1g |

3-Chloropropyl benzoate |

942-95-0 | 97% | 1g |

$327 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1078274-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 95% | 250mg |

$95 | 2025-02-24 | |

| Ambeed | A164173-100mg |

3-Chloropropyl benzoate |

942-95-0 | 97% | 100mg |

$25.0 | 2025-02-27 | |

| Ambeed | A164173-1g |

3-Chloropropyl benzoate |

942-95-0 | 97% | 1g |

$101.0 | 2025-02-27 |

1-Propanol, 3-chloro-,1-benzoate 合成方法

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

はんのうじょうけん

リファレンス

- One-pot preparation of ω-methoxy-1-alkanol from ω-haloalkyl carboxylate, Japan, , ,

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Ammonium iodide Catalysts: Sulfuric acid , 1-[(Diphenylphosphinyl)methyl]-2-naphthalenol Solvents: Xylene ; rt; 24 h, 160 °C; 160 °C → rt

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

リファレンス

- Organocatalytic Deoxyhalogenation of Alcohols with Inorganic Halides, ACS Catalysis, 2023, 13(13), 9033-9040

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Ammonium iodide Catalysts: 1-[(Diphenylphosphinyl)methyl]-2-naphthalenol Solvents: Xylene ; 24 h, 160 °C; 160 °C → rt

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

リファレンス

- Efficient halogenation and green synthesis method of alkyl halide, China, , ,

Synthetic Routes 9

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Oxygen Solvents: Dimethyl sulfoxide ; 3 h, 45 °C

リファレンス

- Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions, RSC Advances, 2013, 3(43), 20246-20253

Synthetic Routes 11

Synthetic Routes 12

はんのうじょうけん

リファレンス

- Reactions of 1,3-dioxolanes with iodine monochloride: formation of chlorohydrin esters and diol monoesters, Journal of the Chemical Society, 1993, (11), 2175-81

Synthetic Routes 13

はんのうじょうけん

リファレンス

- Use of substituted 1,3-dioxanes for the synthesis of chloroalkyl benzoates and amino-substituted esters, Khimiya i Tekhnol. Furan. Soedin., 1982, 71, 71-5

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide , Oxygen Catalysts: 1,10-Phenanthroline , Cupric acetate Solvents: Dimethyl sulfoxide ; 24 h, 80 °C

リファレンス

- Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides, Tetrahedron, 2014, 70(2), 212-217

Synthetic Routes 19

Synthetic Routes 20

1-Propanol, 3-chloro-,1-benzoate Raw materials

- 1,3-Dioxane, 2-phenyl-

- 1,3-Propanediol,1-benzoate

- Propane, dichloro-(7CI,8CI,9CI)

- Trimethylene Oxide, 97%

- Benzoic acid

- Benzoyl chloride

1-Propanol, 3-chloro-,1-benzoate Preparation Products

1-Propanol, 3-chloro-,1-benzoate 関連文献

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

942-95-0 (1-Propanol, 3-chloro-,1-benzoate) 関連製品

- 84-66-2(Diethyl phtalate)

- 65-85-0(Benzoic acid)

- 59-46-1(Procaine)

- 84-74-2(Dibutyl phthalate)

- 81-30-1(1,4,5,8-Naphthalenetetracarboxylic dianhydride)

- 84-61-7(Dicyclohexyl phthalate)

- 84-76-4(Dinonyl phthalate)

- 1005306-16-0(N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}pentanamide)

- 896844-74-9(2-(4-bromophenyl)-3-(3-methoxypropyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)

- 1693963-87-9(3-(2-chloro-4-methylphenyl)methylazetidin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:942-95-0)1-Propanol, 3-chloro-,1-benzoate

清らかである:99%

はかる:1g

価格 ($):194.0